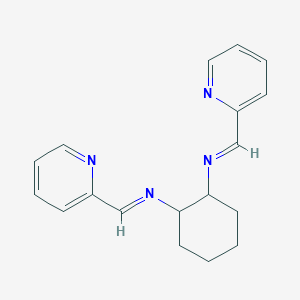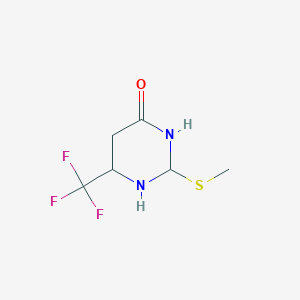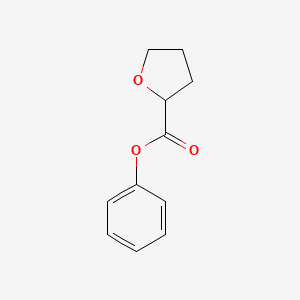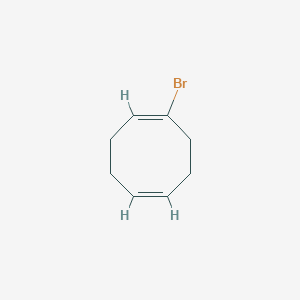
1-Bromo-1,5-cyclooctadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,5-cyclooctadiene is an organobromine compound derived from 1,5-cyclooctadiene It is characterized by the presence of a bromine atom attached to the cyclooctadiene ring, which consists of eight carbon atoms with two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials like carbon tetrachloride.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1,5-cyclooctadiene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted cyclooctadienes depending on the nucleophile used.
Addition Products: Dihalogenated or hydrogenated cyclooctadienes.
Oxidation Products: Cyclooctadiene epoxides or diols.
Reduction Products: Reduced forms of cyclooctadiene with fewer double bonds.
Aplicaciones Científicas De Investigación
1-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,5-cyclooctadiene involves its reactivity due to the presence of the bromine atom and the double bonds in the cyclooctadiene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical processes .
Comparación Con Compuestos Similares
1,5-Cyclooctadiene: The parent compound without the bromine atom.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
9-Borabicyclo[3.3.1]nonane (9-BBN): A derivative of 1,5-cyclooctadiene used in hydroboration reactions.
Uniqueness: 1-Bromo-1,5-cyclooctadiene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its parent compound, 1,5-cyclooctadiene. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of bromination on cyclooctadiene derivatives .
Propiedades
Fórmula molecular |
C8H11Br |
|---|---|
Peso molecular |
187.08 g/mol |
Nombre IUPAC |
(1E,5Z)-1-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+ |
Clave InChI |
JOINPZWCMNJNSJ-CDTWYVJESA-N |
SMILES isomérico |
C/1C/C=C(\CC/C=C1)/Br |
SMILES canónico |
C1CC=C(CCC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)
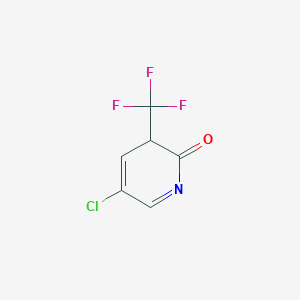
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)



![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)

